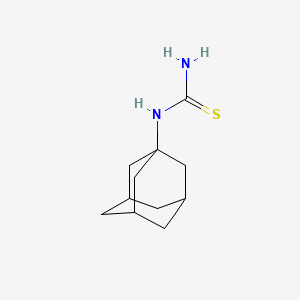

1-アダマンチルチオ尿素

概要

説明

1-Adamantylthiourea is an organosulfur compound with the molecular formula C11H18N2S . It has a molecular weight of 210.34 . This compound performs a viral inhibitory activity against influenza virus A2 infections in mice .

Molecular Structure Analysis

The molecular structure of 1-Adamantylthiourea consists of carbon ©, hydrogen (H), nitrogen (N), and sulfur (S) atoms . The average mass is 210.339 Da and the monoisotopic mass is 210.119064 Da .

Physical And Chemical Properties Analysis

1-Adamantylthiourea has a melting point of 197 °C and a predicted boiling point of 327.0±25.0 °C . Its density is 1.21±0.1 g/cm3 at 20 ºC 760 Torr .

科学的研究の応用

チロシルDNAホスホジエステラーゼ1(TDP1)の阻害

1-アダマンチルチオ尿素は、DNA修復プロセスに関与する酵素であるTDP1に対する阻害活性について評価されています。 この用途は、DNA損傷および修復メカニズムに関連する疾患の治療薬の開発において重要です .

クロマトグラフィーと質量分析

クロマトグラフィーと質量分析において、1-アダマンチルチオ尿素は、これらの分析プロセス中の効率的で効果的なサンプル操作に必要な測定装置に使用できます .

ライフサイエンス研究

この化合物は、細胞生物学、ゲノミクス、プロテオミクスなど、さまざまなライフサイエンス研究用途をサポートし、これらの分野で必要な重要な製品、機器、および消耗品を提供します .

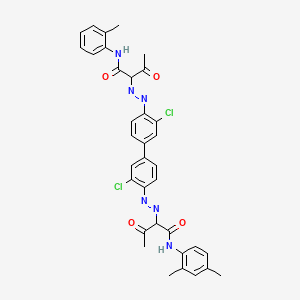

ヒドラジド-ヒドラゾンの合成

1-アダマンチルチオ尿素は、潜在的な生物活性を有する化合物であるヒドラジド-ヒドラゾンの合成における重要な中間体として役立ちます。 特に、さらなる化学反応の中間体であるアダマンタン-1-カルボヒドラジドの調製に使用されます .

医薬品分子の不斉合成

1-アダマンチルチオ尿素を含むキラルチオ尿素触媒は、シタグリプチン、バクロフェン、ザナミビル、ラニナミビル、チクロピジンなどのいくつかの医薬品分子の不斉合成のために開発されてきました .

有機合成と生物活性分子

これは、有機合成における触媒反応と、医薬品研究における生物活性分子の合成に使用されます。 調製方法は通常、顔料プロセスまたは有機合成反応を含みます .

Safety and Hazards

作用機序

Target of Action

1-Adamantylthiourea is a type of thiourea compound . Thioureas are known to inhibit thyroid hormone synthesis by interfering with thyroid peroxidase-mediated iodination of tyrosine residues in thyroglobulin . This suggests that the primary target of 1-Adamantylthiourea could be the thyroid peroxidase enzyme.

Mode of Action

Thioureas, including 1-Adamantylthiourea, are actively concentrated by the thyroid gland against a concentration gradient . They inhibit thyroid hormone synthesis by interfering with the iodination of tyrosine residues in thyroglobulin, an important step in the synthesis of thyroxine and triiodothyronine . This interaction results in a decrease in the production of thyroid hormones.

Biochemical Pathways

The primary biochemical pathway affected by 1-Adamantylthiourea is the thyroid hormone synthesis pathway . By inhibiting the iodination of tyrosine residues in thyroglobulin, 1-Adamantylthiourea disrupts the production of thyroxine and triiodothyronine. These hormones play crucial roles in growth, development, and metabolism. Therefore, the inhibition of their synthesis can have significant downstream effects on these biological processes.

Pharmacokinetics

It is known that thioureas are actively concentrated by the thyroid gland This suggests that 1-Adamantylthiourea may have similar absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The molecular and cellular effects of 1-Adamantylthiourea’s action primarily involve the reduction of thyroid hormone synthesis . This can lead to a decrease in the metabolic rate, as thyroid hormones play a key role in regulating metabolism. At the cellular level, the reduction in thyroid hormone levels can affect various processes, including protein synthesis, enzymatic activity, and mitochondrial function.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Adamantylthiourea. For instance, factors such as pH and temperature can affect the stability of the compound and its interaction with its target Additionally, the presence of other substances in the environment, such as other drugs or chemicals, could potentially interact with 1-Adamantylthiourea and alter its efficacy

特性

IUPAC Name |

1-adamantylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2S/c12-10(14)13-11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRWQENBAFMBIJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355311 | |

| Record name | 1-Adamantylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25444-82-0 | |

| Record name | 25444-82-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184815 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Adamantylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(adamantan-1-yl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of 1-adamantylthiourea derivatives influence their antiviral activity against the influenza A virus?

A1: The research paper focuses on a series of nine 3-substituted 1-adamantylthiourea derivatives. While the exact mechanism of action isn't fully detailed in this study, the authors highlight that modifications at the 3-position of the 1-adamantylthiourea scaffold significantly impact antiviral activity. [] Specifically, they observed a range of protective dose 50 (PD50) values, indicating varying levels of efficacy against the influenza A2/Asian/J305 virus in vivo. Notably, one compound (compound 7) demonstrated antiviral activity comparable to amantadine, a known influenza antiviral drug. This suggests that specific structural features within this class of compounds are crucial for interacting with viral targets and interfering with viral replication. Further research is needed to elucidate the precise mechanism of action and identify the specific viral targets of these compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[Bis[6-[bis(phosphonomethyl)amino]hexyl]amino]methylphosphonic acid](/img/structure/B1581373.png)

![1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-[[4-(phenylazo)phenyl]azo]-, compd. with N-cyclohexylcyclohexanamine](/img/structure/B1581381.png)